6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2,5-DISULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2,5-DISULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields . For example, the reaction may involve the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2,5-DISULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: H2O2, KMnO4
- Reducing agents: NaBH4, LiAlH4
- Solvents: DMF, dichloromethane (DCM)
- Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2,5-DISULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2,5-DISULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . Additionally, as an NOX4 inhibitor, it reduces the production of reactive oxygen species (ROS), which are implicated in various diseases .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also have a fused heterocyclic structure and are known for their antibacterial and anticancer properties.
Uniqueness
6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2,5-DISULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ability to inhibit both topoisomerase I and NOX4 makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H15N3O3S3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3O3S3/c1-24-13-9-8-12(10-14(13)25-2)22-17(23)15-16(20-18(22)26)21(19(27)28-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,26) |
InChI Key |
HYAVTVYHEQLHQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(NC2=S)N(C(=S)S3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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